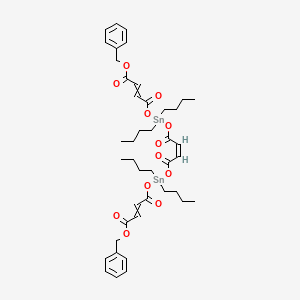
Pyridine, 4-methyl-2,6-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of methyl and isopropyl groups at specific positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of pyridine N-oxides. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can efficiently produce 2-alkylated pyridine derivatives via C-H addition to olefins . These methods are scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyridine, 4-methyl-2,6-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. Its effects are mediated through specific molecular interactions, which can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2,6-bis(1,1-dimethylethyl)-: This compound has similar substituents but differs in the position of the methyl groups.
Pyridine, 2-(1-methylethyl)-: This compound has a single isopropyl group at a different position on the pyridine ring
Uniqueness
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66650-34-8 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
4-methyl-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C12H19N/c1-8(2)11-6-10(5)7-12(13-11)9(3)4/h6-9H,1-5H3 |
Clave InChI |
ZYMWVEWLEOXAPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)




![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)


![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)

